molecular formula C20H16N2O2 B8762598 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) CAS No. 249614-38-8

2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol)

Cat. No.: B8762598
CAS No.: 249614-38-8
M. Wt: 316.4 g/mol
InChI Key: OKCULIMOMSXPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) is a useful research compound. Its molecular formula is C20H16N2O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

249614-38-8

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-[2-(8-hydroxyquinolin-2-yl)ethyl]quinolin-8-ol

InChI

InChI=1S/C20H16N2O2/c23-17-5-1-3-13-7-9-15(21-19(13)17)11-12-16-10-8-14-4-2-6-18(24)20(14)22-16/h1-10,23-24H,11-12H2

InChI Key

OKCULIMOMSXPBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)CCC3=NC4=C(C=CC=C4O)C=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product has already been described in: C. Kitamura et al., J. Chem. Soc., Perkin Trans. 1 2000, 781-785, from which this stage of synthesis was very slightly altered. It has also been described but obtained by another method of synthesis in: M. Albrecht et al., Synthesis 1999, 10, 1819-1829. A solution of 2,2′-(1,2-ethanediyl)-bis[8-(methyloxy)quinoline] (2.83 g; 8.23 mmol) in 48% hydrobromic acid (150 ml) is heated under reflux for 24 hours. After cooling to ambient temperature, the mixture is neutralised with a 3M aqueous solution of sodium hydroxide, leading to the formation of a green precipitate. The product is extracted with dichloromethane then washed in water and brine. The organic phase is dried over Na2SO4 and the solvent is evaporated under vacuum to yield 7 in the form of a pale green powder (2.53 g; 8.00 mmol, yield=97%). NMR-1H (250 MHz, CDCl3) δ, ppm: 9.35 (s large, 2H); 8.20 (d, 3J (H, H)=8.5 Hz, 2H); 7.53 (d, 3J (H, H)=8.5 Hz, 2H); 7.37 (m, 2H); 7.32 (dd, 3J (H, H)=6.5 Hz, 4J (H, H)=2.0 Hz, 2H); 7.05 (dd, 3J (H, H)=6.5 Hz, 4J (H, H)=2.0 Hz, 2H); 3.57 (s, 4H). MS (CID, NH3) m/z: 317 (MH+). Analysis (%) for C20H16N2O2.0.1NaBr: calculated C, 73.53. H, 4.93. N, 8.58. found C, 73.81. H, 4.73. N, 8.50. UV/vis [CH3OH/20 mM Tris-HCl pH=7.4 containing 150 mM NaCl (1/1, v/v)]: λ nm (ε M−1 cm−1)=204 (71,800), 248 (74,200), 305 (5,200).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2,2′-(1,2-ethanediyl)-bis[8-(methyloxy)quinoline]
Quantity
2.83 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 71,800 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 74,200 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 5,200 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.